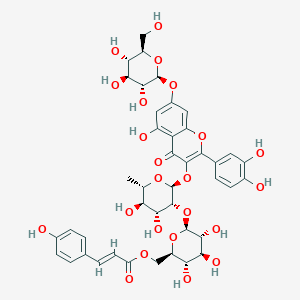
Antioxidant agent-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is a quercetin O-glucoside. It consists of quercetin attached to a beta-D-glucopyranosyl moiety at position 7 and an alpha-L-6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl residue at position 3 via a glycosidic linkage. This compound is isolated from the leaves of Ginkgo biloba and exhibits antioxidant activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside can be initiated from commercially available quercetin. The process involves regioselective benzylation of quercetin to produce 4’, 7-di-O-benzylquercetin. This intermediate is then subjected to selective beta-glycosylation of the 3-OH group, acylation of the 6’'-OH group, and finally debenzylation via catalytic transfer hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions for higher yield and purity, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the hydroxyl groups on the quercetin moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Glycosidic linkages can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in various glycoside derivatives.
Aplicaciones Científicas De Investigación
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosidic linkages and their reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antioxidant activity is of interest in the food and cosmetic industries for its potential to preserve products and protect skin from oxidative damage.
Mecanismo De Acción
The mechanism of action of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside involves its antioxidant activity. It scavenges free radicals and inhibits oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin 3-O-beta-D-glucuronide: Another quercetin derivative with similar antioxidant properties.
Quercetin 3-O-beta-D-glucopyranosyl-6’'-acetate: A compound with additional acetylation, which may alter its solubility and reactivity.
Quercetin 3-O-(6-O-malonyl)-beta-D-glucoside: A conjugate of quercetin identified in green-leafed lettuce.
Uniqueness
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the p-coumaroyl group. This structure contributes to its distinct antioxidant activity and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C42H46O23 |
|---|---|
Peso molecular |
918.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-15-28(49)34(55)39(65-41-36(57)33(54)30(51)25(63-41)14-58-26(48)9-4-16-2-6-18(44)7-3-16)42(59-15)64-38-31(52)27-22(47)11-19(60-40-35(56)32(53)29(50)24(13-43)62-40)12-23(27)61-37(38)17-5-8-20(45)21(46)10-17/h2-12,15,24-25,28-30,32-36,39-47,49-51,53-57H,13-14H2,1H3/b9-4+/t15-,24+,25+,28-,29+,30+,32-,33-,34+,35+,36+,39+,40+,41-,42-/m0/s1 |
Clave InChI |
SHRUKDVTMUBNTL-XJRUTDMXSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















